
1-(2-hydroxyethyl)-4-((pyridin-4-ylmethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-hydroxyethyl)-4-((pyridin-4-ylmethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a synthetic compound that falls under the category of quinazolinone derivatives These compounds are known for their diverse biological activities and have garnered attention in both medicinal chemistry and pharmaceutical research
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-hydroxyethyl)-4-((pyridin-4-ylmethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one typically involves multiple steps. The initial step may involve the reaction of a quinazolinone derivative with a pyridine derivative under specific conditions to form the desired compound. Reaction conditions such as temperature, solvent, and time are carefully optimized to maximize yield and purity. Common solvents used include ethanol or methanol, and the reaction may require a catalyst to proceed efficiently.
Industrial Production Methods
On an industrial scale, the production of this compound requires stringent control over reaction parameters to ensure consistency and scalability. Techniques such as continuous flow chemistry may be employed to achieve large-scale synthesis, providing a more efficient and cost-effective production process compared to traditional batch reactions.
化学反应分析
Types of Reactions
This compound can undergo a variety of chemical reactions, including:
Oxidation: : It can be oxidized under specific conditions to form corresponding quinazolinone derivatives.
Reduction: : Reduction reactions can be performed to modify the hydroxyethyl group or other functional groups within the molecule.
Substitution: : The compound can participate in nucleophilic substitution reactions, especially involving the pyridin-4-ylmethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: : Such as potassium permanganate or hydrogen peroxide.
Reducing agents: : Like sodium borohydride or lithium aluminum hydride.
Solvents: : Methanol, ethanol, and dichloromethane are frequently used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinazolinone derivatives with additional functional groups, whereas reduction reactions can lead to the formation of more reduced species with modified functional groups.
科学研究应用
Chemistry
In chemistry, this compound is used as an intermediate for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable building block in organic synthesis.
Biology
In biological research, it has been investigated for its potential to interact with specific biological targets. This interaction can be useful in elucidating biochemical pathways and understanding disease mechanisms.
Medicine
From a medicinal perspective, this compound is studied for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development and pharmaceutical research.
Industry
In the industrial sector, the compound could be utilized in the production of specialty chemicals and materials, contributing to advancements in fields such as materials science and nanotechnology.
作用机制
The mechanism by which 1-(2-hydroxyethyl)-4-((pyridin-4-ylmethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. By binding to these targets, the compound can modulate their activity, leading to a cascade of biochemical events that produce the observed effects. Understanding the pathways involved helps in predicting the compound's potential therapeutic and side effects.
相似化合物的比较
When compared to other quinazolinone derivatives, this compound stands out due to the presence of its unique hydroxyethyl and pyridin-4-ylmethylthio functional groups. These groups confer distinct chemical and biological properties, making it particularly interesting for research. Similar compounds might include:
2-amino-4,6-dimethylquinazoline
4-hydroxyquinazoline
6-methylquinazoline-2,4(1H,3H)-dione
So, what's your take on the fascinating world of quinazolinone derivatives?
属性
IUPAC Name |
1-(2-hydroxyethyl)-4-(pyridin-4-ylmethylsulfanyl)-5,6,7,8-tetrahydroquinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c20-10-9-19-14-4-2-1-3-13(14)15(18-16(19)21)22-11-12-5-7-17-8-6-12/h5-8,20H,1-4,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMUVGHPXPCENHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2CCO)SCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
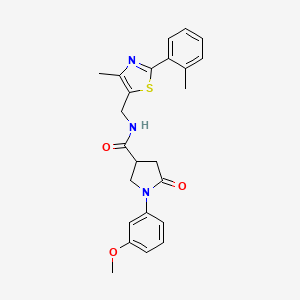
![6-(4-Chlorophenyl)-2-[1-(morpholine-4-sulfonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2674098.png)
![N-(5-chloro-2-methylphenyl)-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide](/img/structure/B2674100.png)
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)furan-2-carboxamide](/img/structure/B2674103.png)
![2-bromo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2674105.png)
![N-(4-methylthiazol-2-yl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2674106.png)
![8-(furan-2-ylmethyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2674108.png)

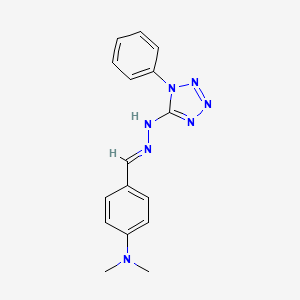
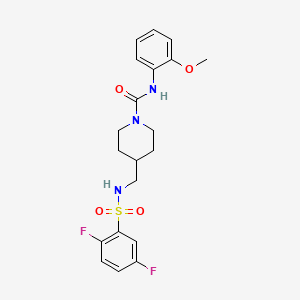
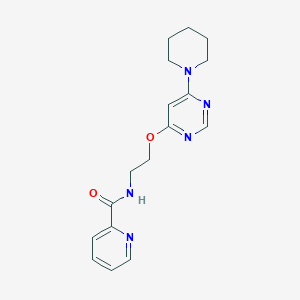
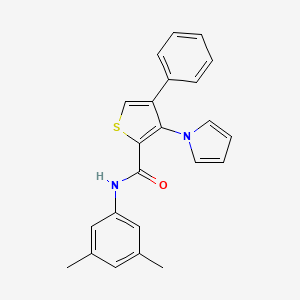

![2-chloro-N-[3-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)propyl]pyridine-4-carboxamide](/img/structure/B2674119.png)
